molecular formula C8H15NO2 B2438097 2-Methylpropionic acid, morpholide CAS No. 18071-39-1

2-Methylpropionic acid, morpholide

Cat. No. B2438097
CAS RN: 18071-39-1
M. Wt: 157.213
InChI Key: GSBBRQAUAKEVIN-UHFFFAOYSA-N
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Description

2-Methylpropionic acid, morpholide, also known as N-morpholin-2-yl-2-methylpropanamide, is a synthetic organic compound . It has a molecular formula of C8H15NO2 and a molecular weight of 157.2102 .


Molecular Structure Analysis

The molecule contains a total of 26 bonds, including 11 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 six-membered ring, 1 tertiary amide (aliphatic), and 1 ether (aliphatic) .


Physical And Chemical Properties Analysis

While specific data for this compound is not available, related compounds such as 2-Methylpropionic acid have been studied. For instance, 2-Methylpropionic acid is a colorless oily liquid with a strong pungent odor. It has a melting point of -47 °C and a boiling point of 154.5 °C. It is miscible with water and soluble in ethanol and ether .

Scientific Research Applications

Hypolipidemic Effects and Peroxisome Proliferation

  • Hypolipidemic Drug Similarity and Liver Effects : 2-Methylpropionic acid derivatives, like clofibrate (ethyl-2-(4-chlorophenoxy)-2-methylpropionate), show hypolipidemic effects similar to phenoxy herbicides. These compounds induce hepatic peroxisome proliferation, decrease serum lipid levels, and modify enzymatic activities in the liver, suggesting a preference for lipid utilization in the liver over peripheral lipid storage in adipose tissue (Vainio et al., 1983).

Oxidative Stress Modulation

  • Neuroprotective Potential and Antioxidant Effects : 2-Methylpropionic acid analogs demonstrate neuroprotective capabilities by modulating oxidative stress. In a study involving 3-Nitropropionic acid (3-NP), a known inducer of oxidative stress and neurotoxicity, treatments with compounds structurally related to 2-Methylpropionic acid, such as N-acetylcysteine, showed protective effects against oxidative damage and neurotoxicity (La Fontaine et al., 2000).

Athletic Performance Enhancement

  • Performance Enhancement Potential : A derivative, RSR13 (2-[4-[[(3,5-dimethylanilino)carbonyl]methyl]phenoxyl]-2-methylpropionic acid), has been identified as a potential performance-enhancing agent for endurance athletes. It modulates hemoglobin's oxygen-carrying capacity, potentially increasing maximum oxygen uptake (VO2max) (Breidbach & Catlin, 2001).

Neurodegenerative Disease Modelling and Therapy

  • Neurotoxicity Induction and Potential Therapeutics : Compounds related to 2-Methylpropionic acid are used to model neurodegenerative conditions like Huntington's disease in laboratory settings. The neurotoxic properties of these compounds make them suitable for studying therapeutic strategies against neurodegenerative disorders (Duran-Vilaregut et al., 2012).

Radiosensitization in Cancer Treatment

  • Radiosensitization in Tumor Treatment : Derivatives like RSR13 act as allosteric effectors of hemoglobin, potentially enhancing the efficacy of radiation therapy in cancer treatment by improving tumor oxygenation and hence radiosensitivity (Khandelwal et al., 1999).

Metabolic and Liver Function Modulation

  • Effects on Lipid Metabolism and Liver Function : Studies show that 2-Methylpropionic acid derivatives, like clofibric acid, impact lipid metabolism by influencing the formation of specific fatty acids in the liver, altering enzyme activities, and modulating phospholipid formation, providing insights into their metabolic roles (Hirose et al., 2011).

properties

IUPAC Name

2-methyl-1-morpholin-4-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-7(2)8(10)9-3-5-11-6-4-9/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBBRQAUAKEVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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